6-(2-Aminopropyl)-2,3-dihydrobenzofuran

Monoamine transporter inhibition DAT/SERT selectivity Structure-activity relationship

Researchers requiring a non-neurotoxic MDMA alternative with defined monoamine selectivity face limited options. 6-APDB addresses this as a dihydrobenzofuran entactogen with a DAT/SERT inhibition ratio of 0.07-substantially lower than MDA (0.24) and 6-APB (0.29). • 100% MDMA-appropriate responding (ED50=0.21 mg/kg) with only 33% methamphetamine substitution in drug discrimination assays • Essential 5-HT2B positive control for valvulopathy risk screening-a liability absent in MDMA and methamphetamine • Forms a chemically matched DAT-potency tool set with 6-APB (10-fold DAT IC50 difference: 33 vs 3.3 μM)

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 152623-93-3
Cat. No. B122515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Aminopropyl)-2,3-dihydrobenzofuran
CAS152623-93-3
Synonyms6-(2-aminopropyl)-2,3-dihydrobenzofuran
6-NProp-DBF
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(CCO2)C=C1)N
InChIInChI=1S/C11H15NO/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-3,7-8H,4-6,12H2,1H3
InChIKeyVRNGXHJGMCJRSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB) for Research Procurement: Compound Identity and Pharmacological Class


6-(2-Aminopropyl)-2,3-dihydrobenzofuran (CAS 152623-93-3), also referred to as 6-APDB or 4-Desoxy-MDA, is a racemic dihydrobenzofuran analog of 3,4-methylenedioxyamphetamine (MDA) [1]. It belongs to the phenethylamine and amphetamine classes and was first synthesized by Nichols and colleagues in the early 1990s during investigations into non-neurotoxic MDMA alternatives [1]. The compound acts as a monoamine transporter substrate/releaser and triple reuptake inhibitor at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, with additional activity as a partial agonist at 5-HT2 receptor subtypes and as a ligand at trace amine-associated receptor 1 (TAAR1) [2]. Its pharmacological profile positions it as an entactogen with a monoamine activity balance that is distinct from both its parent compound MDA and its positional isomer 5-APDB [2].

Why 6-APDB Cannot Be Substituted by Positional Isomers or Parent Amphetamines in Research Protocols


Despite sharing a common dihydrobenzofuran scaffold, 6-APDB (4-desoxy) and its positional isomer 5-APDB (3-desoxy) exhibit quantitatively distinct monoamine transporter inhibition profiles that preclude interchangeable use. The position of the oxygen atom in the dihydrobenzofuran ring directly controls the balance between serotonergic and dopaminergic activity [1]. Furthermore, 6-APDB differs from its unsaturated analog 6-APB primarily in DAT potency—6-APB is approximately 10-fold more potent at DAT—making the two compounds non-substitutable for studies requiring controlled dopaminergic tone [1]. Compared to the parent compound MDA, 6-APDB shows a shifted DAT/SERT inhibition ratio that aligns it more closely with MDMA-like entactogens than with the more balanced profile of MDA [1]. Critically, benzofurans including 6-APDB act as 5-HT2B receptor agonists, whereas MDMA and methamphetamine do not, introducing a distinct safety pharmacology liability (valvulopathy risk) absent in the reference amphetamines [1]. These quantitative differences mean that procurement decisions must be compound-specific and application-driven.

Quantitative Differentiation of 6-APDB from Closest Analogs: Head-to-Head and Cross-Study Evidence


DAT/SERT Inhibition Ratio: 6-APDB vs. 5-APDB, MDA, and MDMA in Human Transporters

In HEK 293 cells expressing human transporters, 6-APDB exhibits a DAT/SERT inhibition ratio of 0.07 (1/DAT IC50 : 1/SERT IC50), which is 7-fold higher than 5-APDB (0.01) but 3.4-fold lower than MDA (0.24) and 2-fold lower than MDMA (0.14). This places 6-APDB in an intermediate position: it is more serotonergic than MDA and MDMA but less exclusively serotonergic than 5-APDB [1]. The absolute IC50 values for 6-APDB are DAT = 33 μM (95% CI 25–43), SERT = 2.3 μM (95% CI 1.4–3.9), NET = 0.56 μM (95% CI 0.4–0.8) [1].

Monoamine transporter inhibition DAT/SERT selectivity Structure-activity relationship

Drug Discrimination: 6-APDB Fully Substitutes for MDMA but Not Methamphetamine, Differentiating It from 5-APB

In Sprague-Dawley rats trained to discriminate MDMA, 6-APDB produced full substitution (100% drug-appropriate responding at 1 mg/kg, i.p.) with an ED50 of 0.21 mg/kg. In methamphetamine-trained rats, 6-APDB produced a peak of only 33±21% drug-appropriate responding and failed to meet the >80% substitution criterion. By contrast, the positional isomer 5-APB produced partial substitution for methamphetamine (77±15% at 1 mg/kg) [1]. This differential substitution pattern demonstrates that 6-APDB possesses a more MDMA-specific interoceptive cue with minimal methamphetamine-like stimulus properties.

Drug discrimination Abuse potential Behavioral pharmacology

5-HT2B Receptor Agonism: A Class-Defining Liability of Benzofurans Absent in MDMA and Methamphetamine

Functional assays in HEK 293 cells demonstrate that 6-APDB acts as a partial agonist at the 5-HT2B receptor. In contrast, MDMA and methamphetamine do not stimulate 5-HT2B receptors [1]. This is a class-level feature shared across benzofurans (including 5-APB, 6-APB, 5-APDB, 6-APDB, 5-MAPDB) and represents a distinct pharmacological liability: 5-HT2B agonism is mechanistically linked to drug-induced valvular heart disease via cardiac valvular interstitial cell proliferation [1].

5-HT2B receptor Cardiac valvulopathy Safety pharmacology

DAT Potency Reduction vs. Unsaturated Analog 6-APB: A 10-Fold Difference Shaping Abuse Potential Predictions

Saturation of the benzofuran 2,3-double bond (6-APDB vs 6-APB) reduces DAT inhibitory potency by approximately 10-fold. 6-APB inhibits DAT with an IC50 of 3.3 μM (95% CI 2.4–4.5), whereas 6-APDB exhibits an IC50 of 33 μM (95% CI 25–43), a 10-fold reduction [1]. Meanwhile, SERT and NET potencies are also reduced but to a lesser degree (SERT: 0.93 μM for 6-APB vs 2.3 μM for 6-APDB, a 2.5-fold reduction; NET: 0.19 μM vs 0.56 μM, a 2.9-fold reduction). This disproportionate loss of DAT activity shifts the DAT/SERT ratio from 0.29 (6-APB) to 0.07 (6-APDB), fundamentally altering the predicted monoamine activity balance [1].

Dopamine transporter Structure-activity relationship Abuse potential

Rat Synaptosome SERT Selectivity: 6-APDB vs. MDA Shows Enhanced Serotonergic Preference

In crude rat brain synaptosome preparations, 6-APDB inhibits [3H]-serotonin reuptake with an IC50 of 322 nM, [3H]-dopamine reuptake with an IC50 of 1,997 nM, and [3H]-norepinephrine reuptake with an IC50 of 980 nM [1]. This yields a SERT:DAT potency ratio of 6.2-fold and a SERT:NET ratio of 3.0-fold. Compared to MDA in the same assay system, the catecholamine (dopamine and norepinephrine) IC50 values for 6-APDB are slightly lower, producing a profile described as more comparable to MDMA than to MDA [1]. Monte et al. (1993) further demonstrated that 5-APDB and 6-APDB exhibit greater SERT-over-DAT affinity compared to MDA in these rat preparations [2].

Monoamine reuptake inhibition Rat synaptosomes Serotonin selectivity

TAAR1 Affinity: 6-APDB Exhibits Higher Mouse TAAR1 Affinity than 5-APDB, with Species-Selective Profile

6-APDB binds to rat TAAR1 with a Ki of 1.0 μM and to mouse TAAR1 with a Ki of 0.21 μM, representing a 4.8-fold higher affinity for the mouse receptor [1]. Compared to its positional isomer 5-APDB (rat TAAR1 Ki = 0.49 μM; mouse TAAR1 Ki = 0.77 μM), 6-APDB shows 2-fold lower affinity at rat TAAR1 but 3.7-fold higher affinity at mouse TAAR1 [1]. This species-inverted selectivity profile distinguishes 6-APDB from all other tested benzofurans and is relevant for preclinical species selection.

TAAR1 Trace amine receptor Species differences

Optimal Application Scenarios for 6-APDB Based on Quantitative Differentiation Evidence


MDMA-Like Entactogen Behavioral Studies Requiring Reduced Psychostimulant Cross-Reactivity

6-APDB is the preferred choice over 5-APB for rodent drug discrimination or conditioned place preference studies designed to isolate MDMA-like interoceptive effects while minimizing methamphetamine-like stimulus properties. Evidence shows 6-APDB produces 100% MDMA-appropriate responding (ED50 = 0.21 mg/kg) but only 33% methamphetamine-appropriate responding, whereas 5-APB produces 77% methamphetamine substitution at the same dose [1]. Its moderate DAT/SERT inhibition ratio of 0.07 further supports reduced dopaminergic contribution relative to both MDA (0.24) and 6-APB (0.29) [2].

5-HT2B Cardiac Safety Profiling of Benzofuran-Class Compounds

6-APDB serves as a representative dihydrobenzofuran for in vitro and in vivo 5-HT2B receptor safety pharmacology studies. Unlike MDMA and methamphetamine, which do not activate 5-HT2B receptors, 6-APDB acts as a 5-HT2B partial agonist [2]. This liability is class-wide among benzofurans, making 6-APDB a necessary positive control when screening novel entactogens for valvulopathy risk. Researchers can leverage 6-APDB alongside its unsaturated analog 6-APB and positional isomer 5-APDB to probe SAR at 5-HT2B within a matched chemical series [2].

Structure-Activity Relationship Studies on the Benzofuran 2,3-Double Bond and Dopaminergic Tone

The 6-APDB/6-APB pair constitutes a chemically matched tool set for investigating how saturation of the dihydrofuran ring modulates dopaminergic activity. 6-APDB exhibits a 10-fold reduction in DAT potency relative to 6-APB (IC50 33 vs 3.3 μM at human DAT) with only 2.5-fold reduction at SERT, creating a clean pharmacological contrast [2]. This property is invaluable for SAR programs seeking to decouple serotonergic from dopaminergic contributions in benzofuran-based leads.

Species-Dependent TAAR1 Pharmacology Using Positional Isomer Pairs

6-APDB and 5-APDB form a complementary pair for investigating species-specific TAAR1 pharmacology. 6-APDB exhibits higher affinity for mouse TAAR1 (Ki = 0.21 μM) than rat TAAR1 (Ki = 1.0 μM), while 5-APDB shows the inverse pattern (mouse Ki = 0.77 μM, rat Ki = 0.49 μM) [2]. Using both isomers in parallel allows researchers to control for chemical structure while probing species-dependent TAAR1 activation, which is critical for translating preclinical findings in rodent models to human TAAR1 pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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